molecular formula C7H6ClN3 B7774451 5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine

5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine

Cat. No.: B7774451
M. Wt: 167.59 g/mol
InChI Key: YATVGOHRVZELJH-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization in the presence of a base . Another approach involves the use of 2-chloro-3-formylpyridine and methylamine, followed by cyclization with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate GABA A receptors and inhibit aromatase makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATVGOHRVZELJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=C(NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=C(NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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